molecular formula C7H15NO B1203106 N,N-Dipropylformamide CAS No. 6282-00-4

N,N-Dipropylformamide

Cat. No. B1203106
CAS RN: 6282-00-4
M. Wt: 129.2 g/mol
InChI Key: XFTIKWYXFSNCQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis
The molecular structure of related compounds, such as N,N′-Dipropyloxamide, reveals significant features like intermolecular hydrogen bonds crucial for crystal packing. This insight into the structural characteristics can be extended to understand N,N-Dipropylformamide’s molecular arrangement, showcasing the importance of hydrogen bonding in determining its solid-state structure (Podda et al., 2023).

Chemical Reactions and Properties
N,N-Dipropylformamide, like its analogs, participates in various chemical reactions that are influenced by its functional groups. For instance, functionalized formamidines and their complexes have been synthesized to explore their coordination chemistry and structural properties. These studies highlight the reactive nature of the formamide derivatives and their potential to form complexes with metals, which can be indicative of N,N-Dipropylformamide's chemical behavior (Archibald et al., 1999).

Physical Properties Analysis
The physical properties of N,N-Dipropylformamide, though not directly detailed in the available literature, can be inferred from studies on similar compounds. For example, the crystal structure analysis of N,N′-dipropylsuberamide and N,N′-dipropylsebacamide provides insights into the packing models that could be similar to the α-form of even-even nylons. Such analyses are valuable for understanding the material properties of N,N-Dipropylformamide and its potential applications in polymer science (Urpí et al., 2000).

Chemical Properties Analysis
The chemical properties of N,N-Dipropylformamide are closely related to its molecular structure and the presence of the formamide group. Studies on N-methylformamide and its interactions, for instance, shed light on the hydrogen bonding capabilities and the solvent effects of formamide derivatives. These properties are essential for understanding the reactivity and applications of N,N-Dipropylformamide in various chemical contexts (Ohtaki et al., 1986).

Scientific Research Applications

  • IR-UV Ion-Dip Spectroscopy of N-Phenyl Formamide and Its Hydrated Clusters : This study used IR-UV ion-dip spectroscopy to examine N-phenylformamide and its hydrated clusters. The NH stretch bands were effective in differentiating cis and trans isomers. This indicates the potential of similar spectroscopy techniques in analyzing compounds like N,N-Dipropylformamide (Robertson, 2000).

  • Hallucinogen-like Effects of N,N-Dipropyltryptamine : This research explored the hallucinogenic effects of N,N-Dipropyltryptamine, a compound structurally similar to N,N-Dipropylformamide. It emphasizes the role of serotonin receptors in the effects of these compounds, which may be relevant for understanding the biochemical interactions of N,N-Dipropylformamide (Fantegrossi et al., 2008).

  • Enthalpies of Dilution of N,N-Dialkylformamides in Various Solvents : This study measured the enthalpies of dilution of various N,N-dialkylformamides, including N,N-Dipropylformamide, in different solvents. It provided insights into the thermodynamic interactions of these compounds, crucial for their application in scientific research (Sijpkes & Somsen, 1990).

  • Drug Discovery A Historical Perspective

    : While not specifically about N,N-Dipropylformamide, this paper discusses the evolution of drug discovery, including the use of various chemical compounds. It provides context for understanding how compounds like N,N-Dipropylformamide might be integrated into pharmaceutical research (Drews, 2000).

  • Mercapturates in Urine Exposed to N,N-Dimethylformamide : This study explores the metabolism of N,N-Dimethylformamide, a compound related to N,N-Dipropylformamide. Understanding the metabolic pathways and products of similar compounds can provide insights into the biological interactions and potential applications of N,N-Dipropylformamide (Bardoděj et al., 1985).

Future Directions

: Synthonix Corporation-SY3H3D67BB91 MSDS : MilliporeSigma - N,N-Diisopropylformamide : CrystEngComm - Synthesis of a new ATN-type zeolitic imidazolate framework

properties

IUPAC Name

N,N-dipropylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTIKWYXFSNCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211929
Record name Formamide, N,N-di-n-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropylformamide

CAS RN

6282-00-4
Record name N,N-Dipropylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6282-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropylformamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N,N-di-n-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Q Meng, J Wang, Q Shi, J Dong - CrystEngComm, 2021 - pubs.rsc.org
A new zeolitic imidazolate framework (ZIF) was prepared using the cooperative effects of N,N-dipropylformamide and n-butylamine. ATN-[Zn(Im)2] is the first known example of a ZIF …
Number of citations: 4 pubs.rsc.org
M Bloemendal, AH Sijpkes, G Somsen - Journal of solution chemistry, 1986 - Springer
Enthalpies of dilution of formamide, N-methylformamide, N-ethylformamide, N-propylformamide, N-butylformamide, N-pentylformamide, N,N-diethyl-formamide, N,N-dipropylformamide, …
Number of citations: 12 link.springer.com
YY Huang, K Kaneko, H Takayama, M Kimura… - Tetrahedron letters, 2011 - Elsevier
New investigation of Vilsmeier-type reaction was evaluated to realize the solvent effect by using pyrazolones to react with various of amides, including formamide, N-methylformamide, N…
Number of citations: 14 www.sciencedirect.com
AH Sijpkes, G Somsen - Journal of solution chemistry, 1990 - Springer
The enthalpies of dilution of N,N-dimethylformamide, N,N-diethylformamide, N,N-dipropylformamide, N,N-dibutylformamide, and N,N-dipent-ylformamide dissolved in formamide, N-…
Number of citations: 2 link.springer.com
AC DeMarco, ER Hayes - Chemosphere, 1979 - Elsevier
Several factors are known to affect the persistence of thiolcarbamate herbicides in soil I. Of these, volatilization with soil moisture appears to be the most significant 2. Once the herbicide …
Number of citations: 15 www.sciencedirect.com
AM Zaichikov - Russian journal of general chemistry, 2002 - Springer
The enthalpies of mixing of N'N-disubstituted amides of formic, acetic acids with ethyleneglycol were considered in view of the data on the enthalpies of mixing of the same compounds …
Number of citations: 4 link.springer.com
QW Gui, F Teng, SN Ying, Y Liu, T Guo, JX Tang… - Chinese Chemical …, 2020 - Elsevier
An energy-saving and eco-friendly method for the efficient construction of various tri- and tetra-substituted pyrrolecarbonitriles through ultrasound-assisted multicomponent tandem …
Number of citations: 37 www.sciencedirect.com
AM Zaichikov, MV Kulikov - Russian chemical bulletin, 1997 - Springer
The enthalpies of mixing ofN,N-dialkylpropionamides with water were measured at 298.15 K. A comparative analysis of enthalpy effects (H E ) of mixing of water withN,N-disubstituted …
Number of citations: 2 link.springer.com
Z Li, J Wang, X Chen, S Hu, T Gong, Q Xian - Food chemistry, 2019 - Elsevier
Nitrosamines (NAs) as a group of emerging nitrogenous disinfection byproducts were present in drinking water at ng/L levels. Accurate measurements of NAs at such a trace level in …
Number of citations: 52 www.sciencedirect.com
TT Herskovits, CF Behrens, PB Siuta… - Biochimica et Biophysica …, 1977 - Elsevier
The effects of the monoalkyl and dialkyl-substituted formamide series of denaturants on the native conformation of sperm whale myoglobin, horse heart cytochrome c, and Glycera …
Number of citations: 34 www.sciencedirect.com

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